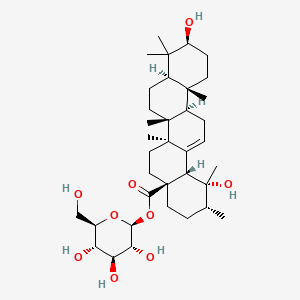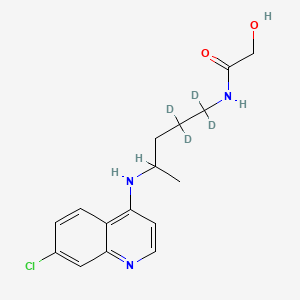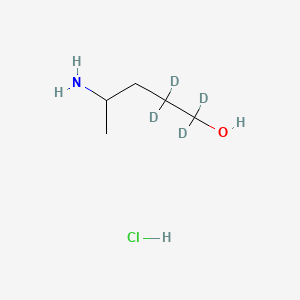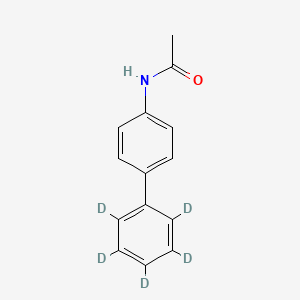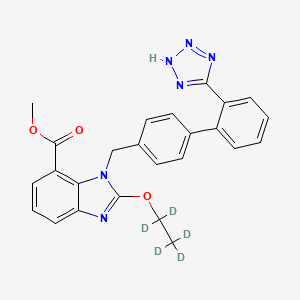
Candesartan-d5 Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Candesartan-d5 Methyl Ester (CDE) is a prodrug of Candesartan, a potent and selective angiotensin II receptor antagonist. CDE has been used as a model compound in a variety of scientific research applications due to its ability to selectively bind to the angiotensin II receptor and its ability to be synthesized in a simple and cost-effective manner.
Scientific Research Applications
Candesartan-d5 Methyl Ester has been used in a variety of scientific research applications. It has been used to study the pharmacokinetics and pharmacodynamics of Candesartan in animal models. It has also been used to study the bioavailability of Candesartan in humans. Additionally, this compound has been used to assess the metabolic stability of Candesartan in vitro and in vivo.
Mechanism of Action
Candesartan-d5 Methyl Ester binds to the angiotensin II receptor, which is a G-protein coupled receptor that plays a role in regulating blood pressure and fluid balance. When this compound binds to the receptor, it blocks the binding of angiotensin II, which results in a decrease in blood pressure and an increase in fluid balance.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of angiotensin II, which results in a decrease in blood pressure. Additionally, this compound has been found to increase the levels of nitric oxide, which can improve blood flow and reduce inflammation. Finally, this compound has been found to inhibit the activity of the enzyme adenosine monophosphate (AMP) kinase, which can increase the production of energy and reduce fatigue.
Advantages and Limitations for Lab Experiments
The main advantage of using Candesartan-d5 Methyl Ester in lab experiments is its ability to be synthesized in a simple and cost-effective manner. Additionally, its ability to selectively bind to the angiotensin II receptor makes it a useful tool for studying the pharmacokinetics and pharmacodynamics of Candesartan. However, due to its short half-life, this compound may not be suitable for long-term experiments.
Future Directions
Future research directions for Candesartan-d5 Methyl Ester include further exploration of its pharmacokinetics and pharmacodynamics, its potential for use in drug delivery systems, and its potential for use in combination therapies. Additionally, further research is needed to explore the potential of this compound for use in the treatment of hypertension and other cardiovascular diseases. Finally, further research is needed to explore the potential of this compound for use in the treatment of metabolic disorders such as diabetes.
Synthesis Methods
Candesartan-d5 Methyl Ester can be synthesized from Candesartan using a simple two-step reaction. In the first step, the carboxylic acid group of Candesartan is converted to an ester using an esterification reaction with methanol and a base catalyst such as sodium hydroxide. In the second step, the methyl ester is labeled with deuterium, a stable isotope of hydrogen. This reaction is accomplished by treating the methyl ester with deuterium oxide in the presence of a base catalyst such as sodium hydroxide.
properties
IUPAC Name |
methyl 2-(1,1,2,2,2-pentadeuterioethoxy)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3/c1-3-34-25-26-21-10-6-9-20(24(32)33-2)22(21)31(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-27-29-30-28-23/h4-14H,3,15H2,1-2H3,(H,27,28,29,30)/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPFEPGTRLLUKI-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

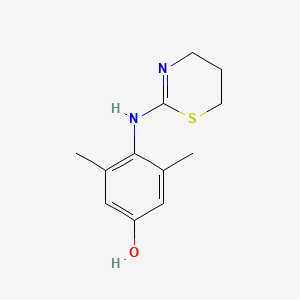
![(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B564992.png)

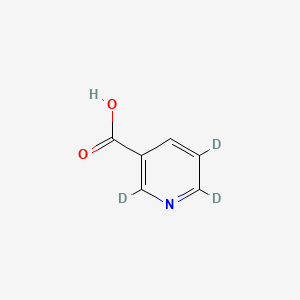
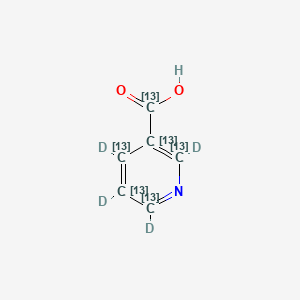

![(4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester](/img/structure/B564999.png)
